Cas no 937602-15-8 (N-Methyl-5-(trifluoromethyl)pyridin-2-amine)

N-Methyl-5-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative with a trifluoromethyl group at the 5-position and a methylamino substituent at the 2-position. This compound is valued for its electron-withdrawing trifluoromethyl group, which enhances its reactivity and stability in various chemical transformations. The methylamino moiety further contributes to its utility as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity, ensuring high purity and consistency for research and industrial use.
N-Methyl-5-(trifluoromethyl)pyridin-2-amine structure
937602-15-8 structure
Product Name:N-Methyl-5-(trifluoromethyl)pyridin-2-amine
CAS No:937602-15-8
MF:C7H7F3N2
MW:176.139091730118
MDL:MFCD08689790
CID:827554
PubChem ID:18526206
Update Time:2025-10-29

N-Methyl-5-(trifluoromethyl)pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-5-(trifluoromethyl)pyridin-2-amine
    • 2-(METHYLAMINO)-5-(TRIFLUOROMETHYL)PYRIDINE
    • N-Methyl-5-(trifluoromethyl)-2-pyridinamine
    • methyltrifluoromethylpyridinamine
    • ALRNMRIFTCZDDH-UHFFFAOYSA-N
    • SBB089141
    • 3707AF
    • 2-methylamino-5-trifluoromethylpyridine
    • AK142761
    • 2-Pyridinemethanamine,5-(trifluoromethyl)-
    • BB 0255210
    • methyl[5-(trifluoromethyl)(2-pyridyl)]amine
    • N-methyl(5-trifluoro
    • N-Methyl-5-(trifluoromethyl)-2-pyridinamine (ACI)
    • N-Methyl(5-trifluoromethylpyridin-2-yl)amine
    • methyl-(5-trifluoromethyl-pyridin-2-yl)-amine
    • DTXSID50594803
    • C77231
    • KRDPJMKGSDSKLC-UHFFFAOYSA-N
    • N-methyl-(5-trifluoromethyl-pyridin-2-yl)-amine
    • N-methyl-(5-trifluoromethylpyridin-2-yl)-amine
    • 937602-15-8
    • N-methyl(5-trifluoromethylpyridin-2-yl)-amine
    • J-523665
    • 2-Methylamino-5-(trifluoromethyl)pyridine
    • A1-02432
    • CS-0099414
    • SCHEMBL116298
    • EN300-1264138
    • AKOS005072862
    • MFCD08689790
    • N-methyl-(5-trifluoromethylpyridine-2-yl)-amine
    • SB52389
    • HA-0702
    • MDL: MFCD08689790
    • Inchi: 1S/C7H7F3N2/c1-11-6-3-2-5(4-12-6)7(8,9)10/h2-4H,1H3,(H,11,12)
    • InChI Key: ALRNMRIFTCZDDH-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(NC)=NC=1)(F)F

Computed Properties

  • Exact Mass: 176.05600
  • Monoisotopic Mass: 176.05613272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 24.9

Experimental Properties

  • Melting Point: 91-93
  • PSA: 24.92000
  • LogP: 2.21510

N-Methyl-5-(trifluoromethyl)pyridin-2-amine Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

N-Methyl-5-(trifluoromethyl)pyridin-2-amine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-Methyl-5-(trifluoromethyl)pyridin-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029002735-5g
N-Methyl 2-amino-5-(trifluoromethyl)pyridine
937602-15-8 95%
5g
$304.08 2023-08-31
Alichem
A029002735-10g
N-Methyl 2-amino-5-(trifluoromethyl)pyridine
937602-15-8 95%
10g
$513.55 2023-08-31
Alichem
A029002735-25g
N-Methyl 2-amino-5-(trifluoromethyl)pyridine
937602-15-8 95%
25g
$1027.10 2023-08-31
Alichem
A029002735-50g
N-Methyl 2-amino-5-(trifluoromethyl)pyridine
937602-15-8 95%
50g
$1746.09 2023-08-31
Fluorochem
043354-250mg
N-Methyl-5-(trifluoromethyl)pyridin-2-amine
937602-15-8 97%
250mg
£17.00 2022-03-01
Fluorochem
043354-5g
N-Methyl-5-(trifluoromethyl)pyridin-2-amine
937602-15-8 97%
5g
£184.00 2022-03-01
Fluorochem
043354-10g
N-Methyl-5-(trifluoromethyl)pyridin-2-amine
937602-15-8 97%
10g
£310.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N188420-5g
N-Methyl-5-(trifluoromethyl)pyridin-2-amine
937602-15-8 97%
5g
¥780.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N188420-1g
N-Methyl-5-(trifluoromethyl)pyridin-2-amine
937602-15-8 97%
1g
¥195.90 2023-09-01
Chemenu
CM173581-5g
N-Methyl-5-(trifluoromethyl)-2-pyridinamine
937602-15-8 95%
5g
$211 2021-08-05

N-Methyl-5-(trifluoromethyl)pyridin-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ,  Water ;  3 h, rt
Reference
Preparation of harmful animal control compositions comprising condensed imidazole compounds and kasugamycin, and method for controlling harmful animal
, Japan, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ,  Water ;  3 h, rt
Reference
harmful animal control compositions containing condensed imidazole compounds and diclocymet, tricyclazole, fthalide, or pyroquilon
, Japan, , ,

Production Method 3

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ,  Water ;  3 h, rt
Reference
Harmful animal control compositions containing condensed imidazole compounds and validamycin and method for controlling harmful animal
, Japan, , ,

Production Method 4

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ,  Water ;  3 h, rt
Reference
Harmful animal control compositions containing condensed imidazole compounds and respiratory inhibitors and method for controlling harmful animal
, Japan, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ,  Water ;  3 h, rt
Reference
Preparation of harmful animal control compositions comprising condensed imidazole derivative and 4-oxo-4-[(2-phenylethyl)amino]butyric acid
, Japan, , ,

Production Method 6

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ,  Water ;  3 h, rt
Reference
Preparation of fused benzimidazole derivatives and pest control composition containing them and method for controlling pests
, Japan, , ,

Production Method 7

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ,  Water ;  3 h, rt
Reference
Harmful animal control compositions containing condensed imidazole compounds and cartap hydrochloride and method for controlling harmful animals
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water ;  6 h, 25 °C; 8 h, 25 °C
Reference
Method for producing triazole compound
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Solvents: Acetonitrile ;  overnight, 100 °C
Reference
Preparation of sulfur-containing polycyclic compound as agricultural insecticide
, China, , ,

Production Method 10

Reaction Conditions
1.1 4 h, reflux; reflux → rt
1.2 Reagents: Water ;  cooled
Reference
A simple synthesis of aminopyridines: use of amides as amine source
Kodimuthali, Arumugam; Mungara, Anitha; Prasunamba, Padala Lakshmi; Pal, Manojit, Journal of the Brazilian Chemical Society, 2010, 21(8), 1439-1445

Production Method 11

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ,  Water ;  6 h, rt
Reference
Preparation of condensed heterocyclic compounds as agricultural and horticultural pesticides
, Japan, , ,

Production Method 12

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ,  Water ;  3 h, rt
Reference
Preparation of fused heterocyclic compounds and use for pest control thereof
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ,  Water ;  3 h, rt
Reference
Harmful animal control compositions containing condensed imidazole compounds and pencycuron and method for controlling harmful animal
, Japan, , ,

Production Method 14

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ,  Water ;  3 h, rt
Reference
Harmful animal control compositions containing condensed imidazole compounds and resistance-inducing compounds and method for controlling harmful animal
, Japan, , ,

Production Method 15

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ,  Water ;  3 h, rt
Reference
Preparation of pest control compositions comprising condensed imidazole derivative and pyridalyl
, Japan, , ,

Production Method 16

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ,  Water ;  3 h, rt
Reference
Preparation of pest control compositions comprising condensed imidazole derivative and pyrethroid-compound
, Japan, , ,

N-Methyl-5-(trifluoromethyl)pyridin-2-amine Raw materials

N-Methyl-5-(trifluoromethyl)pyridin-2-amine Preparation Products

N-Methyl-5-(trifluoromethyl)pyridin-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:937602-15-8)N-Methyl-5-(trifluoromethyl)pyridin-2-amine
Order Number:A1194639
Stock Status:in Stock
Quantity:25g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:25
Price ($):443.0/210.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:937602-15-8)N-Methyl-5-(trifluoromethyl)pyridin-2-amine
A1194639
Purity:99%/99%
Quantity:25g/10g
Price ($):443.0/210.0
Email